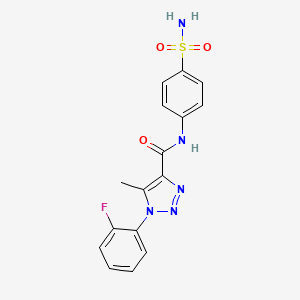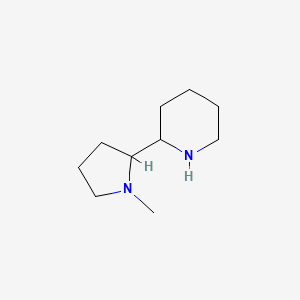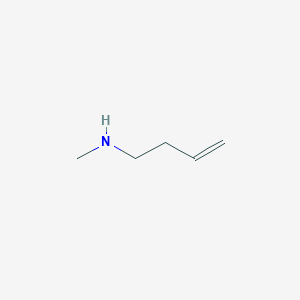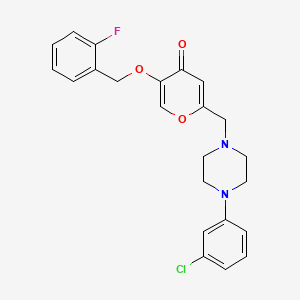![molecular formula C25H27N5O4 B2493318 N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1219913-19-5](/img/structure/B2493318.png)
N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves bioisoteric replacement and optimization against multiple parameters to identify candidates with favorable pharmacokinetics and in vivo activity in rodent models. For example, Bromidge et al. (2010) discuss the design and synthesis of novel tricyclic benzoxazines as potent 5-HT receptor antagonists, highlighting the intricate synthesis process involving heterocyclic rings for improved metabolic stability and selectivity (Bromidge et al., 2010).
Molecular Structure Analysis
The molecular interaction and structure-affinity relationships of compounds are crucial for their pharmacological activity. Shim et al. (2002) analyzed the molecular interaction of an antagonist with the CB1 cannabinoid receptor, demonstrating the importance of conformational analysis and the role of specific substituents in binding affinity and activity (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds include their synthesis via nucleophilic addition or cyclocondensation reactions, as well as modifications to enhance biological activity. For instance, Ahmed et al. (2017) synthesized a novel set of compounds through nucleophilic addition and evaluated their anti-inflammatory activity, showcasing the chemical versatility and potential therapeutic properties of related molecules (Ahmed et al., 2017).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability play a significant role in the pharmacokinetics and overall therapeutic potential of compounds. While specific data on N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide were not directly available, research on similar compounds provides insights into how these properties can influence drug design and efficacy.
Chemical Properties Analysis
The chemical properties, including reactivity, functional group interactions, and pharmacophores, are essential for understanding the compound's mechanism of action and potential as a therapeutic agent. Studies such as those by Hebishy et al. (2020) on the synthesis of benzamide-based 5-aminopyrazoles and their antiviral activity illustrate the process of optimizing chemical properties for specific biological targets (Hebishy et al., 2020).
Applications De Recherche Scientifique
Synthesis and Characterization
N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide and its derivatives have been synthesized and characterized for various scientific research applications. The compound is part of a broader class of compounds that have been studied for their potential in medicinal chemistry and material science. For instance, Ahmed et al. (2017) synthesized a novel set of compounds related to this structure and evaluated them for their anti-inflammatory activity. The synthesized compounds showed significant in-vitro and in-vivo anti-inflammatory activity, indicating their potential therapeutic applications (Ahmed, Molvi, & Khan, 2017).
Quantum Structure-Activity Relationship (QSAR) Studies
Al-Masoudi et al. (2011) conducted QSAR studies on a series of derivatives related to N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide. They used semiempirical molecular orbital theory and density functional theory to obtain approximate minimum energy structures for these compounds, providing insights into their potential interactions and activities (Al-Masoudi, Salih, & Al-Soud, 2011).
Antimicrobial and Antifungal Activities
A series of azole-containing piperazine derivatives, which include structures related to the compound , were synthesized and tested for their antimicrobial and antifungal activities. Gan et al. (2010) reported that most of the synthesized compounds exhibited moderate to significant activities, indicating the potential of these compounds in developing new antimicrobial and antifungal agents (Gan, Fang, & Zhou, 2010).
Anticancer Activities
Sharma et al. (2014) synthesized a series of novel compounds structurally related to N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide and evaluated them for their antibacterial, antifungal, and anticancer activities. Among these compounds, some showed significant activity against human breast cancer cell lines, highlighting the potential of these compounds in cancer treatment (Sharma, Kumar, & Pathak, 2014).
Propriétés
IUPAC Name |
N-[2-[4-[4-(imidazol-1-ylmethyl)benzoyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c31-24(21-5-6-22-23(15-21)34-18-33-22)27-8-10-28-11-13-30(14-12-28)25(32)20-3-1-19(2-4-20)16-29-9-7-26-17-29/h1-7,9,15,17H,8,10-14,16,18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEZQLKEUNDHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2493245.png)




![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)


![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)